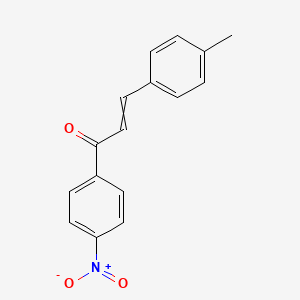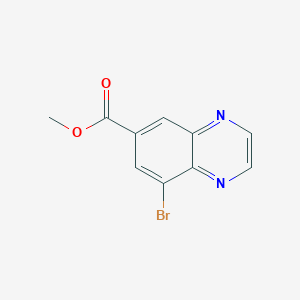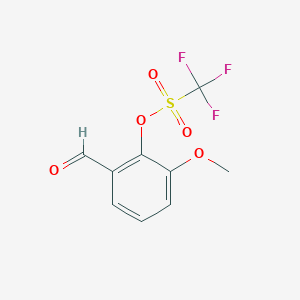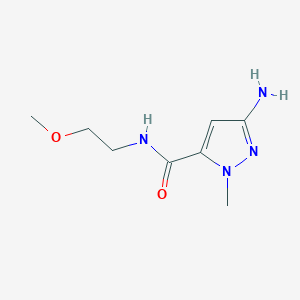
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-
Descripción general
Descripción
“2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as Benzophenone, 4-methyl-; p-Benzoyltoluene; p-Methylbenzophenone; Phenyl p-tolyl ketone; 4-Methylbenzophenone; p-Benzophenone, methyl-; USAF DO-54; (4-Methylphenyl) (phenyl)methanone; 4-Benzoyltoluene; NSC 4898; 4-Methylphenyl phenyl ketone .
Molecular Structure Analysis
The molecular structure of “2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-” consists of 14 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-” is 196.2445 . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
- The synthesis and spectral properties of various substituted 1,3-diphenyl-2-propen-1-ones, including compounds similar to 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-, have been studied. These compounds were synthesized from substituted acetophenones and benzaldehydes, and their structures were confirmed through UV, IR, 1H NMR, and 13C NMR spectral data (Ahmed et al., 2007).
Anti-inflammatory and Gastroprotective Properties
- Certain chalcones, structurally similar to the compound , have demonstrated anti-inflammatory and gastroprotective properties. They were effective in inhibiting carrageenan-induced rat paw edema and showed significant activity in acetylsalicylic acid-induced ulceration in rats (Okunrobo et al., 2006).
Nonlinear Optical Properties
- Various studies have focused on the nonlinear optical properties of chalcone derivatives, including 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-. These properties are crucial for applications like optical limiting and switching in advanced optical technologies (Valverde et al., 2018), (Prabhu et al., 2017), (Muhammad et al., 2017).
Electrochromic Devices
- Some studies have focused on synthesizing polymers incorporating similar compounds for applications in electrochromic devices. These materials demonstrated significant optical switching abilities, suitable for use in smart windows and displays (Variş et al., 2006).
Corrosion Inhibition
- Yttrium 3-(4-nitrophenyl)-2-propenoate, a related compound, has been effective as a corrosion inhibitor for copper alloy in chloride solutions. It formed protective inhibiting deposits on copper alloy, significantly reducing corrosion (Nam et al., 2016).
Scientific Research Applications of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)-
Synthesis and Spectral Properties
One of the primary applications of 2-Propen-1-one derivatives includes their synthesis and analysis of spectral properties. For instance, Ahmed et al. (2007) synthesized several arylideneacetophenones, including 1-(4-methylphenyl)-3-phenyl-2-propen-1-one, and analyzed their UV, IR, 1 H NMR, and 13 C NMR spectral data (Ahmed et al., 2007).
Crystallography and Structural Analysis
Stöger et al. (2013) conducted a study on the twinning of two closely related phenylisoxazoles, including a derivative similar to 2-Propen-1-one. They analyzed the crystal structures using X-ray single crystal diffraction, contributing valuable information to the field of crystallography (Stöger et al., 2013).
Optical Storage and Polymer Research
In the field of materials science, particularly focusing on polymers and optical storage, Meng et al. (1996) synthesized a compound containing a nitrophenyl group and studied its copolymerization, highlighting the potential of these compounds in the development of new materials (Meng et al., 1996).
Medicinal Chemistry Applications
Okunrobo et al. (2006) synthesized various 1,3-diaryl propen-1-ones, including compounds with structural similarity to 2-Propen-1-one, and evaluated them for anti-inflammatory and anti-ulcer activities, showcasing the potential medicinal applications of these compounds (Okunrobo et al., 2006).
Nonlinear Optical Studies
Muhammad et al. (2017) conducted a first-principles study on the electronic, optical, and nonlinear optical properties of novel donor-acceptor chalcones, including derivatives of 2-Propen-1-one. Their findings contribute to the understanding of these compounds in nonlinear optics applications (Muhammad et al., 2017).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCTYIGBXNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326903 | |
| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- | |
CAS RN |
13909-56-3 | |
| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)
![2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-](/img/structure/B3047328.png)




![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)
![9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B3047335.png)





